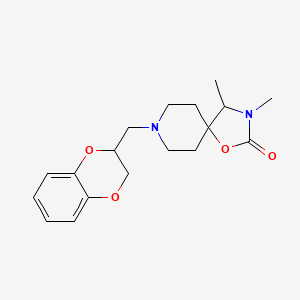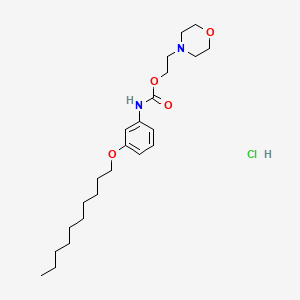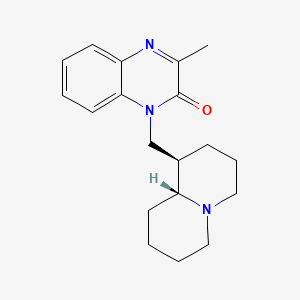
Olanzapine 4'-N-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olanzapine 4’-N-glucuronide is a metabolite of olanzapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . This compound is formed through the process of glucuronidation, where olanzapine is conjugated with glucuronic acid . Glucuronidation is a common metabolic pathway that enhances the solubility of drugs, facilitating their excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of olanzapine 4’-N-glucuronide involves the enzymatic reaction of olanzapine with uridine 5’-diphospho-glucuronic acid (UDPGA) in the presence of the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) . This reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of olanzapine 4’-N-glucuronide is not commonly practiced, as it is primarily a metabolic byproduct of olanzapine. the production of olanzapine itself involves complex synthetic routes, including the formation of its thienobenzodiazepine core . The industrial synthesis of olanzapine involves multiple steps, including nitration, reduction, and cyclization reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Olanzapine 4’-N-glucuronide primarily undergoes hydrolysis and conjugation reactions . The glucuronide moiety can be cleaved enzymatically or chemically, releasing the parent compound, olanzapine .
Common Reagents and Conditions: The formation of olanzapine 4’-N-glucuronide requires UDPGA and UGT enzymes . Hydrolysis of the glucuronide can be achieved using acidic or enzymatic conditions .
Major Products Formed: The major product formed from the hydrolysis of olanzapine 4’-N-glucuronide is olanzapine . This reaction regenerates the parent compound, which can then undergo further metabolic transformations .
Applications De Recherche Scientifique
Olanzapine 4’-N-glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism . Understanding the formation and excretion of this metabolite helps in elucidating the metabolic pathways of olanzapine . Additionally, the study of this compound can provide insights into the role of glucuronidation in drug metabolism and the impact of genetic polymorphisms on drug clearance .
Mécanisme D'action
Olanzapine 4’-N-glucuronide itself does not have a direct pharmacological effect, as it is an inactive metabolite . its formation and excretion are crucial for the overall pharmacokinetics of olanzapine . The parent compound, olanzapine, exerts its effects by antagonizing multiple neuronal receptors, including dopamine and serotonin receptors . This antagonism helps in alleviating symptoms of schizophrenia and bipolar disorder .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other glucuronide metabolites of olanzapine, such as olanzapine 10-N-glucuronide . Additionally, other antipsychotic drugs, such as risperidone and aripiprazole, also undergo glucuronidation to form their respective glucuronide metabolites .
Uniqueness: Olanzapine 4’-N-glucuronide is unique in its specific formation from olanzapine and its role in the drug’s metabolic pathway . The study of this compound provides valuable insights into the metabolism and excretion of olanzapine, contributing to a better understanding of its pharmacokinetics and potential drug interactions .
Propriétés
Numéro CAS |
186792-79-0 |
|---|---|
Formule moléculaire |
C23H29N4O6S+ |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28N4O6S/c1-12-11-13-20(24-14-5-3-4-6-15(14)25-21(13)34-12)26-7-9-27(2,10-8-26)22-18(30)16(28)17(29)19(33-22)23(31)32/h3-6,11,16-19,22,28-30H,7-10H2,1-2H3,(H-,24,25,31,32)/p+1/t16-,17-,18+,19-,22+/m0/s1 |
Clé InChI |
TYDOWDWSLBLZGX-KSSXRGRSSA-O |
SMILES isomérique |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)C5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)











